Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
Description
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate is a cyclopentane-based ester derivative with a heptanoate backbone. Its structure features a cyclopentyl ring substituted at three positions:
- Position 5: Acetyloxy group (ester).
- Position 2: Hydroxymethyl group.
- Position 3: Oxan-2-yloxy (tetrahydropyranyloxy, THP) ether.
The compound is likely a synthetic intermediate in prostaglandin or agrochemical synthesis, given its structural similarity to cyclopentane derivatives used in such applications (e.g., Misoprostol analogs and fungicide intermediates) .
Properties
IUPAC Name |
methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFOYZKHZOLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pinacol boronic esters as building blocks, which undergo catalytic protodeboronation and hydromethylation to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophilic substitution reactions can be carried out using or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester groups would produce the corresponding alcohols.
Scientific Research Applications
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the compound’s functional groups. The pathways involved often include signal transduction and metabolic processes , which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Variations: The acetyloxy group at position 5 in the target compound contrasts with the hydroxy group in CAS 69810-10-2 and the ketone in the cyclopentenyl derivative . This difference impacts lipophilicity and metabolic stability. The hydroxymethyl group (target) vs.
Protecting Groups :
- THP ether (target and CAS 69810-10-2) vs. TBDMS ether (Misoprostol impurity) : THP is acid-labile, while TBDMS offers greater stability under basic conditions.
Ring Saturation :
- The cyclopentenyl derivative’s unsaturated ring increases reactivity compared to the saturated cyclopentyl in the target compound.
Biological Activity
Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate, with the molecular formula and a molecular weight of approximately 400.5 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural features, biological interactions, and relevant research findings.
Structural Overview
The compound features a cyclopentane ring substituted with hydroxymethyl and acetoxy groups, along with a heptanoate moiety. Its unique structure suggests that it may exhibit a range of biological activities due to the presence of functional groups that can interact with various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C21H36O7 |
| Molecular Weight | 400.5 g/mol |
| Functional Groups | Hydroxymethyl, acetoxy, cyclopentane ring |
Pharmacological Potential
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Cyclopentane Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that cyclopentane derivatives exhibit significant anti-inflammatory and analgesic properties in animal models . These findings suggest that this compound could possess similar effects.
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with hydroxymethyl substitutions showed enhanced antioxidant activity compared to their non-substituted counterparts . This supports the hypothesis that this compound may also exhibit such properties.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Interaction studies suggest:
- Enzyme Inhibition : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism.
- Receptor Binding : Preliminary data indicate potential binding affinity to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
